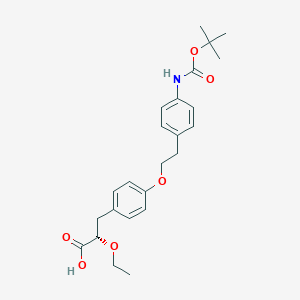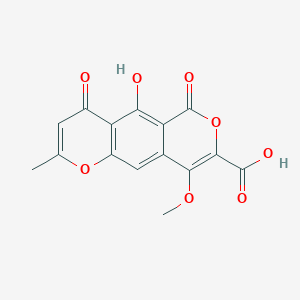
Lateropyrone
Overview
Description
Lateropyrone is an unusual heterocyclic metabolite isolated from the fungus Fusarium avenaceum. It is known for its antibacterial and antifungal properties and has been independently characterized as Antibiotic Y . The compound has a molecular formula of C15H10O8 and a molecular weight of 318.2 g/mol .
Mechanism of Action
Target of Action
Lateropyrone, also known as Avenacein Y, is a fungal metabolite produced by Fusarium species . The primary targets of this compound are plant pathogenic fungi . It has been used to test for antibiotic activity against these fungi .
Mode of Action
It has been observed that the application of avenacein y causes a slight decrease in mycelium growth in certain species of fungi . This suggests that this compound may interfere with the growth and development of these fungi, thereby exhibiting its antibiotic activity.
Biochemical Pathways
It is known that this compound is a product of the metabolic processes of fusarium species
Pharmacokinetics
It is known that this compound is a solid compound with poor water solubility . This could potentially affect its bioavailability and distribution within an organism.
Result of Action
The primary result of this compound’s action is the inhibition of growth in certain species of plant pathogenic fungi . This suggests that this compound could potentially be used as a natural fungicide.
Action Environment
The production of this compound by Fusarium species can be influenced by environmental factors. For instance, Fusarium species have been found to produce varying amounts of Avenacein Y when originating from different plants such as cereals, potato, and carrot . This suggests that the environment in which the Fusarium species grow can influence the production and action of this compound.
Biochemical Analysis
Biochemical Properties
It is known to be soluble in DMF or DMSO, moderately soluble in methanol or ethanol, and has poor water solubility . The specific enzymes, proteins, and other biomolecules that Lateropyrone interacts with are yet to be identified.
Cellular Effects
This compound has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lateropyrone is primarily isolated from Fusarium avenaceum. The isolation process involves culturing the fungus under specific conditions and extracting the compound using organic solvents . The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, as the compound is mainly obtained through natural extraction.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Fusarium avenaceum. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using techniques such as liquid-liquid extraction and chromatography .
Chemical Reactions Analysis
Types of Reactions
Lateropyrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Lateropyrone has several scientific research applications, including:
Chemistry: Used as a model compound for studying heterocyclic chemistry and reaction mechanisms.
Biology: Investigated for its role in fungal metabolism and its interactions with other biological molecules.
Comparison with Similar Compounds
Similar Compounds
Avenacein Y: Another metabolite from Fusarium species with similar antibacterial and antifungal properties.
Pseurotin A: A fungal metabolite with comparable biological activities.
Uniqueness
Lateropyrone is unique due to its specific structure and the presence of multiple hydroxyl and carbonyl groups, which contribute to its potent biological activities. Its ability to inhibit a wide range of bacterial and fungal species makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 5,9-dihydroxy-2-methyl-4,6-dioxopyrano[3,4-g]chromene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O8/c1-5-3-7(16)10-8(22-5)4-6-9(12(10)18)14(19)23-13(11(6)17)15(20)21-2/h3-4,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQAILNRMPHAGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)OC(=C3O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239563 | |
| Record name | Avenacein Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93752-78-4 | |
| Record name | Avenacein Y | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093752784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avenacein Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


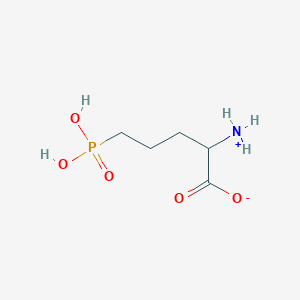
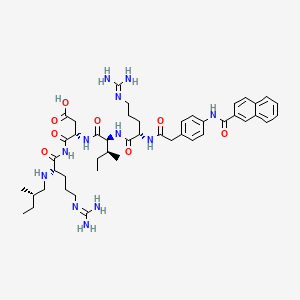
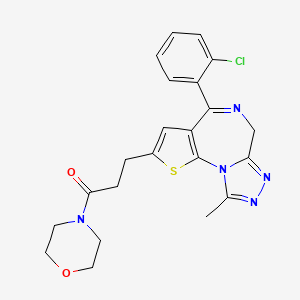
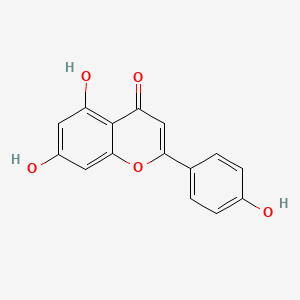



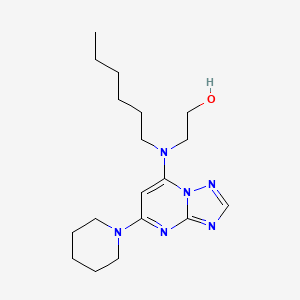
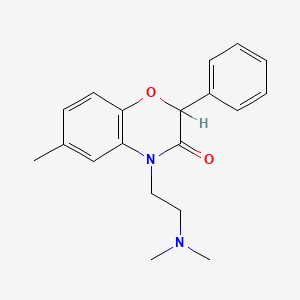
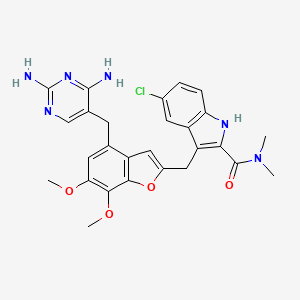
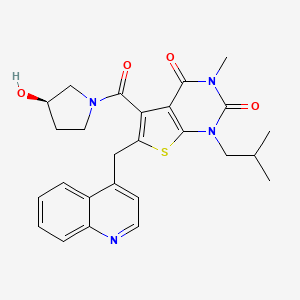

![8-[(2-ethyl-6-methylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1666083.png)
